

# Technical Guide: Spectroscopic Data of Fmoc-L-homoarginine-OH

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fmoc-homoarg-OH*

Cat. No.: B613423

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This guide provides a detailed overview of the mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopic data for N- $\alpha$ -Fmoc-L-homoarginine (**Fmoc-homoarg-OH**). It is intended for researchers, scientists, and professionals in drug development who utilize this amino acid derivative in peptide synthesis and related fields.[1]

Fmoc-L-homoarginine is a crucial building block in solid-phase peptide synthesis, allowing for the introduction of a homoarginine residue into peptide chains.[1] Accurate characterization of this raw material is essential for ensuring the quality and purity of the final synthetic peptide.

## Chemical Structure and Properties

- IUPAC Name: (2S)-2-[[[(9H-fluoren-9-yl)methoxy]carbonylamino]-6-(diaminomethylideneamino)hexanoic acid[2]
- Molecular Formula:  $C_{22}H_{26}N_4O_4$ [2][3]
- Molecular Weight: 410.5 g/mol [2][3]
- CAS Number: 776277-76-0[2][3]

## Mass Spectrometry Data

Mass spectrometry is a fundamental technique for verifying the molecular weight of **Fmoc-homoarg-OH**. Electrospray ionization (ESI) is a common method for analyzing this type of compound, typically observed as the protonated molecular ion  $[M+H]^+$ .

Parameter	Value	Source
Molecular Formula	C <sub>22</sub> H <sub>26</sub> N <sub>4</sub> O <sub>4</sub>	[2][3]
Calculated Monoisotopic Mass	410.1954 g/mol	[2]
Calculated Average Mass	410.47 g/mol	[2][3]
Observed Ion (ESI-MS)	[M+H] <sup>+</sup>	
Expected m/z	~411.20	

## Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy provides detailed information about the chemical structure and purity of the compound. Spectra are typically recorded in deuterated solvents such as DMSO-d<sub>6</sub> or DMF-d<sub>7</sub>. [4] Chemical shifts (δ) are reported in parts per million (ppm).

Note: The following data are representative and may vary slightly based on solvent, concentration, and instrument calibration.

<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )				
Chemical Shift (δ ppm)	Multiplicity	Integration	Coupling Constant (J Hz)	Assignment
7.89	d	2H	7.5	Fmoc H4, H5
7.72	t	2H	7.0	Fmoc H1, H8
7.42	t	2H	7.4	Fmoc H3, H6
7.33	t	2H	7.4	Fmoc H2, H7
7.0-7.5 (broad)	br s	4H	Guanidinium (-NH <sub>2</sub> ) <sub>2</sub>	
4.20-4.35	m	3H	Fmoc CH, CH <sub>2</sub>	
3.85	m	1H	α-CH	
3.05	q	2H	6.5	ε-CH <sub>2</sub>
1.65	m	1H	β-CH <sub>2</sub>	
1.50	m	1H	β-CH <sub>2</sub>	
1.40	m	2H	δ-CH <sub>2</sub>	
1.25	m	2H	γ-CH <sub>2</sub>	

<sup>13</sup> C NMR (DMSO-d <sub>6</sub> )	
Chemical Shift (δ ppm)	Assignment
174.5	C=O (Carboxyl)
156.9	C=N (Guanidinium)
156.2	C=O (Fmoc)
143.9	Fmoc C4a, C4b
140.7	Fmoc C8a, C9a
127.6	Fmoc C2, C7
127.1	Fmoc C3, C6
125.3	Fmoc C1, C8
120.1	Fmoc C4, C5
65.6	Fmoc-CH <sub>2</sub>
55.0	α-CH
46.7	Fmoc-CH
40.8	ε-CH <sub>2</sub>
31.5	β-CH <sub>2</sub>
28.8	δ-CH <sub>2</sub>
23.2	γ-CH <sub>2</sub>

## Experimental Protocols

### Mass Spectrometry (ESI-MS)

- Sample Preparation: Dissolve a small amount of **Fmoc-homoarg-OH** (approx. 1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile/water with 0.1% formic acid.
- Instrumentation: Utilize an electrospray ionization mass spectrometer (e.g., Agilent 1260 Infinity II system coupled to an ESI-MS).[\[4\]](#)

- Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode over a mass range of  $m/z$  100–1000.[4]
- Analysis: Identify the peak corresponding to the protonated molecular ion  $[M+H]^+$  at approximately  $m/z$  411.2.

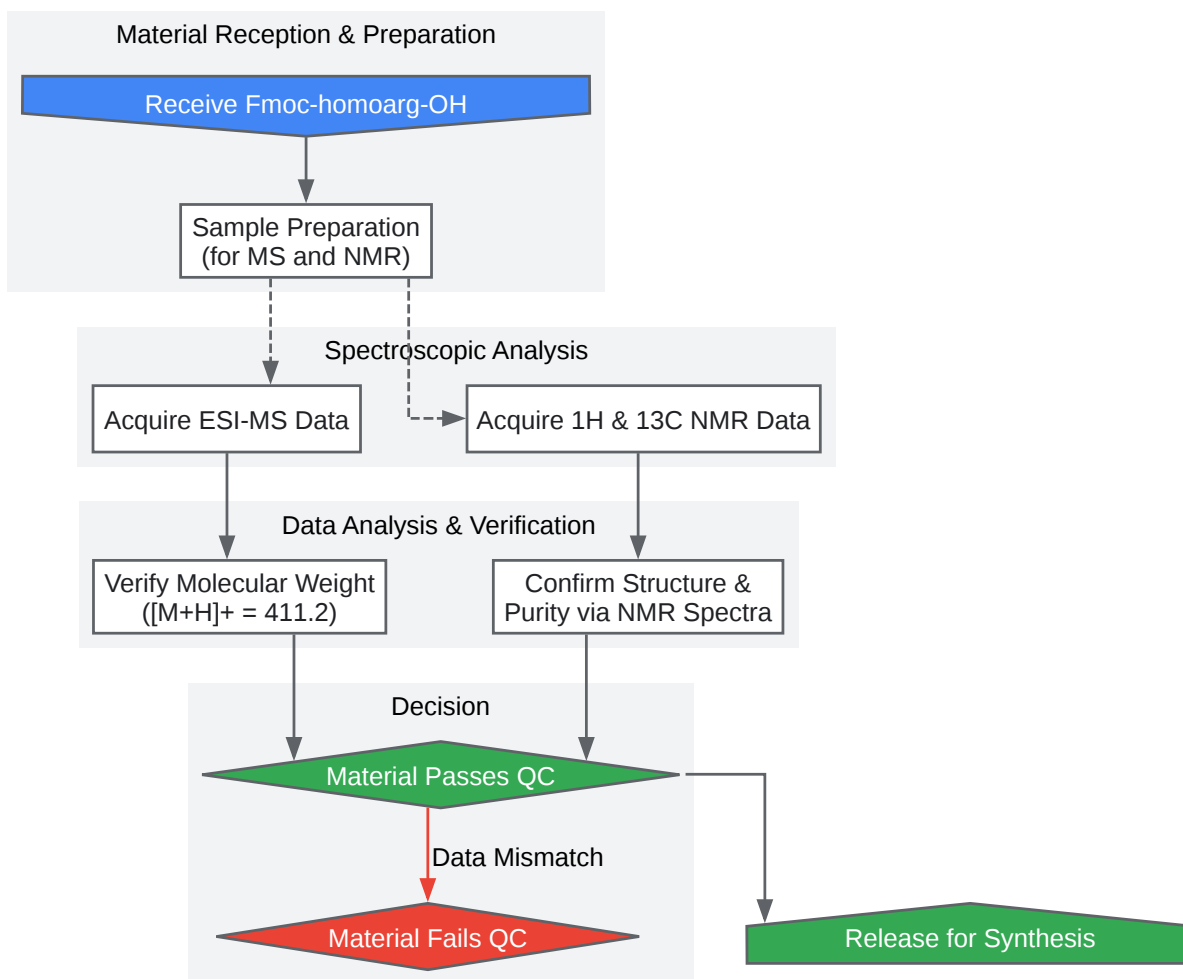
## Nuclear Magnetic Resonance (NMR)

- Sample Preparation: Dissolve approximately 5-10 mg of **Fmoc-homoarg-OH** in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- $d_6$ ) in a standard 5 mm NMR tube.[4]
- Instrumentation: Record spectra on a high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher).[5]
- Data Acquisition:
  - $^1H$  NMR: Acquire proton spectra using a standard pulse sequence. Reference the spectrum to the residual solvent signal.
  - $^{13}C$  NMR: Acquire carbon spectra using a proton-decoupled pulse sequence.
- Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the  $^1H$  NMR signals and assign peaks based on their chemical shift, multiplicity, and correlation with the known structure. Assign  $^{13}C$  peaks based on chemical shifts and comparison with predicted values or literature data.

## Visualizations

### Experimental Workflow for Quality Control

The following diagram outlines the standard workflow for the quality control and characterization of incoming **Fmoc-homoarg-OH** raw material.

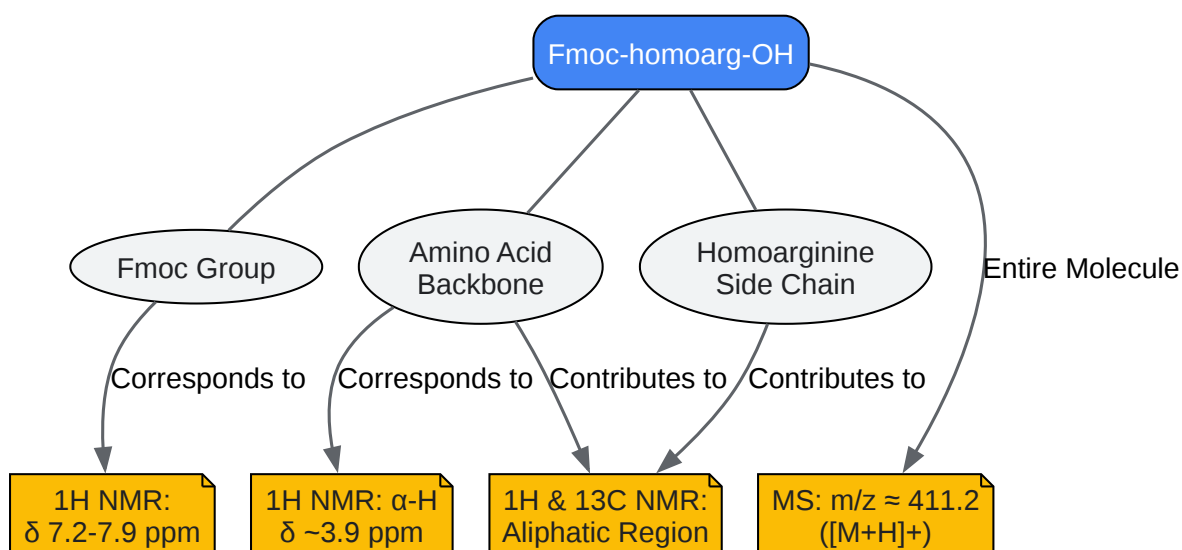


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Caption: Workflow for QC of **Fmoc-homoarg-OH**.

## Structure-Spectra Correlation

This diagram illustrates the logical relationship between the different chemical moieties of the **Fmoc-homoarg-OH** molecule and their corresponding signals in the NMR and MS spectra.



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Caption: Correlation of structure to spectra.

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